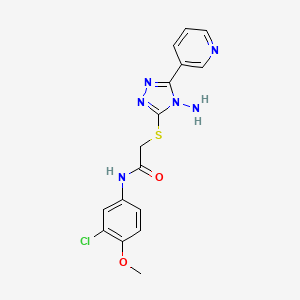

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide

Beschreibung

2-(4-Amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide is a triazole-based organic compound with a complex structure featuring a 1,2,4-triazole core, a 3-pyridyl substituent, and a 3-chloro-4-methoxyphenyl acetamide group. Its synthesis involves multi-step reactions, including cyclization of thiosemicarbazides, functionalization with pyridine derivatives, and coupling with substituted phenyl acetamides . Characterization via NMR, mass spectrometry, and X-ray crystallography (using SHELX software for structural refinement ) confirms its molecular architecture.

The compound’s molecular weight is approximately 415.9 g/mol, with solubility in polar organic solvents. Its structural uniqueness lies in the synergistic combination of a sulfur-linked triazole ring (enhancing metabolic stability) and the 3-chloro-4-methoxyphenyl group (imparting lipophilicity for membrane penetration).

Eigenschaften

Molekularformel |

C16H15ClN6O2S |

|---|---|

Molekulargewicht |

390.8 g/mol |

IUPAC-Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C16H15ClN6O2S/c1-25-13-5-4-11(7-12(13)17)20-14(24)9-26-16-22-21-15(23(16)18)10-3-2-6-19-8-10/h2-8H,9,18H2,1H3,(H,20,24) |

InChI-Schlüssel |

IRESZYSLGHZEIH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Amino- oder Methoxygruppen, eingehen.

Reduktion: Reduktionsreaktionen könnten die Nitro- oder Carbonylfunktionalitäten (falls vorhanden) angreifen.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den Triazol- oder Pyridylringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Acylierungsmittel können unter verschiedenen Bedingungen (z. B. sauer, basisch oder neutral) eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte Oxidation hydroxylierte Derivate ergeben, während Substitution neue funktionelle Gruppen in das Molekül einführen könnte.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the nitro or carbonyl functionalities if present.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole or pyridyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Im Allgemeinen können Triazolderivate mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade würden durch biochemische Assays und molekulare Modellierungsstudien identifiziert.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazole derivatives are pharmacologically versatile, with activity modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Key Observations:

Substituent Impact on Activity: Pyridyl Position: The 3-pyridyl group in the target compound may enhance binding to aromatic amino acids in enzyme active sites compared to 2-pyridyl analogs (e.g., AS111) . Chloro vs.

Anti-Inflammatory Efficacy :

- AS111’s superior activity (1.28× diclofenac) is attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2), particularly via its 3-methylphenyl group . The target compound’s 3-chloro substituent may similarly stabilize enzyme interactions but requires validation .

Toxicity Profile :

- Chloro-substituted derivatives (e.g., AS112) show higher toxicity (LD50 = 500 mg/kg) than methyl-substituted analogs (AS111: LD50 = 1000 mg/kg), highlighting the trade-off between potency and safety .

Structural Uniqueness :

- The target compound’s 3-pyridyl-triazole-thioether linkage distinguishes it from oxadiazole or pyrimidine-containing analogs (e.g., compounds in ), which exhibit different electronic profiles and binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.